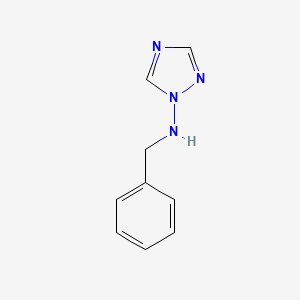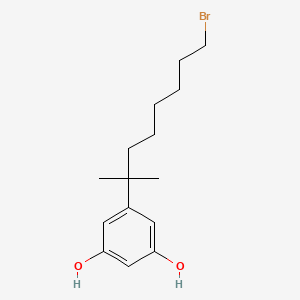
N-(4-Cyano-1H-pyrazol-5-yl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a cyano group at the 4-position and a phenylthiourea moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea typically involves the reaction of 4-cyano-1H-pyrazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Cyano-1H-pyrazole+Phenyl isothiocyanate→N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Substitution: The cyano group and the thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a compound of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea exerts its effects often involves the inhibition of specific enzymes or interaction with molecular targets. The cyano and thiourea groups can form strong interactions with active sites of enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, which is useful in various therapeutic and research applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylurea: Similar structure but with a urea moiety instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylsulfonamide: Features a sulfonamide group.
Uniqueness
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is unique due to its combination of a cyano-substituted pyrazole ring and a phenylthiourea moiety. This unique structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
| 128854-08-0 | |
Fórmula molecular |
C11H9N5S |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
1-(4-cyano-1H-pyrazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H9N5S/c12-6-8-7-13-16-10(8)15-11(17)14-9-4-2-1-3-5-9/h1-5,7H,(H3,13,14,15,16,17) |
Clave InChI |
GVCNMAIFCPSRDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=C(C=NN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)

![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)


